2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-21-10-6-5-9-19(21)22(26)24-18-13-11-16(12-14-18)20-15-28-23(25-20)17-7-3-2-4-8-17/h2-15H,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHKWUHCOHCGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the reaction of 2-aminothiazole with a substituted benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry
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Building Block for Complex Molecules :
- The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it for the creation of more complex molecules, which can be used in various chemical reactions.
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Synthetic Routes :
- Common synthetic methods include the formation of thiazole rings through reactions involving α-haloketones and thiourea, followed by coupling reactions such as Suzuki coupling to introduce phenyl groups.
Biology
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Enzyme Inhibition :
- Research indicates that this compound may inhibit specific kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival. This mechanism is crucial for developing targeted therapies for cancers and other diseases.
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Receptor Modulation :
- The compound has been investigated for its ability to interact with various receptors, leading to alterations in their activity. This interaction could result in significant downstream biological effects relevant to therapeutic applications.
Medicine
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Therapeutic Effects :
- Studies have explored the anti-inflammatory and anticancer properties of 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide. Its unique structure suggests it may provide therapeutic benefits by modulating biological pathways associated with these conditions.
- Case Studies :
Industry
- Material Development :
- The compound is utilized in developing new materials with specific properties, including polymers and coatings. Its chemical structure allows for modifications that can enhance material performance in various industrial applications.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells, or it may interfere with signaling pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences and similarities between 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide and related compounds:
*Calculated based on parent compound (C22H17N3OS) + methoxy group (OCH3).
Key Observations :
- Methoxy vs. Hydroxyethyl : The methoxy group in the target compound enhances lipophilicity and bioactivity compared to hydroxyethyl analogs, which exhibit reduced anticancer potency .
- Positional Effects : Substitution at benzamide C2 (target) vs. C3 (nitro derivative) alters electronic properties, influencing binding affinity and metabolic stability .
- Thiazole Modifications : Compounds with methylphenyl or additional phenyl groups at thiazole positions (e.g., C4/C5) show steric hindrance differences, impacting target interactions .
Key Observations :
- Methoxy Enhances Bioactivity: The methoxy group in the target compound likely improves pharmacokinetic properties (e.g., solubility and bioavailability) compared to non-methoxy analogs .
- Thiazole Core Versatility : Thiazole-containing compounds exhibit diverse activities (antimicrobial, anticancer) depending on substituents, highlighting the scaffold’s adaptability .
Key Observations :
- Synthetic Efficiency : The target compound’s moderate yield (48%) reflects challenges in nucleophilic substitution reactions, whereas sulfone derivatives achieve higher yields due to favorable oxidation kinetics .
- Stability Trade-offs : Nitro-substituted analogs face stability issues (e.g., photosensitivity), whereas methoxy derivatives are more chemically inert .
Biological Activity
2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly due to their antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular structure:
- IUPAC Name : 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
- Molecular Formula : C23H18N2O2S
- CAS Number : 352329-78-3
Antimicrobial Activity
Research indicates that 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide exhibits significant antibacterial and antifungal properties. These activities make it a candidate for developing new antimicrobial agents. In vitro studies have shown effective inhibition against various bacterial strains and fungi, suggesting its potential role in treating infections caused by resistant pathogens .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity positions it as a potential therapeutic agent for inflammatory diseases .
Antitumor Activity
Recent investigations highlight the antitumor potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including those associated with breast and colon cancers. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators like CDK2 and CDK9 .
Case Studies
- In vitro Studies on Cancer Cell Lines : A study evaluated the effects of 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide on the HCT116 colorectal cancer cell line. The results indicated a significant reduction in cell viability with an IC50 value suggesting potent antitumor activity. The compound induced G2/M phase arrest and apoptosis, confirmed by flow cytometry analyses .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial effects compared to standard antibiotics .
The biological activities of 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression, such as cyclin-dependent kinases (CDKs).
- Cytokine Modulation : It appears to downregulate pro-inflammatory cytokines, thereby reducing inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide to maximize yield and purity?
- Methodology :
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Multi-step synthesis : Begin with condensation of 4-aminophenylthiazole derivatives with 2-methoxybenzoyl chloride under anhydrous conditions (dry THF, 0–5°C), followed by cyclization using thiourea and α-haloketones .
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Key parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of thiazole intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water gradient) .
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Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reflux time (6–8 hours in dichloromethane) .
Step Reagents/Conditions Yield (%) Purity (HPLC) Condensation 2-Methoxybenzoyl chloride, dry THF, 0°C 75–80 ≥95% Cyclization Thiourea, α-bromoketone, EtOH, reflux 65–70 ≥90%
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Spectroscopic methods :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), thiazole protons (δ 7.2–8.1 ppm), and benzamide carbonyl (δ ~168 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
- Chromatography :
- HPLC : Use reverse-phase C18 column with UV detection (254 nm) to assess purity .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peak [M+H]⁺ at m/z 429.1 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability) across different cancer cell lines?
- Methodological strategies :
- Standardized assays : Use identical cell lines (e.g., MCF-7, HepG2) from authenticated repositories and normalize protocols (e.g., MTT assay incubation: 48 hours, 10% FBS) .
- Control variables : Account for cell passage number, serum batch effects, and solvent (DMSO) concentration (<0.1%) .
- Dose-response validation : Repeat experiments with independent replicates and include positive controls (e.g., doxorubicin) .
Q. What mechanistic insights exist regarding this compound’s inhibition of tyrosine kinases or apoptosis pathways?
- Experimental approaches :
- Molecular docking : Simulate binding to EGFR (PDB ID: 1M17) using AutoDock Vina; prioritize residues (e.g., Lys721, Met769) for mutagenesis studies .
- Western blotting : Quantify phosphorylation levels of ERK/AKT in treated vs. untreated cells (e.g., 24-hour exposure at 10 μM) .
- Flow cytometry : Assess apoptosis via Annexin V/PI staining and caspase-3 activation .
Q. How do structural modifications (e.g., substituents on the thiazole or benzamide moieties) influence bioactivity?
- Structure-Activity Relationship (SAR) strategies :
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Substituent screening : Replace methoxy with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance kinase binding affinity .
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Bioisosteric replacement : Substitute thiazole with oxazole or pyridine and compare IC₅₀ in enzyme inhibition assays .
Derivative Modification IC₅₀ (μM, EGFR) Solubility (µg/mL) Parent compound None 0.45 12.3 -NO₂ analog Methoxy → nitro 0.28 8.1 Pyridine analog Thiazole → pyridine 1.20 22.7
Q. What experimental approaches are recommended to optimize this compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- In vitro models :
- Solubility enhancement : Use co-solvents (PEG-400) or nanoformulation (liposomes) .
- Microsomal stability : Incubate with rat liver microsomes (1 mg/mL, 37°C) and quantify remaining compound via LC-MS/MS .
- In silico tools : Predict logP and metabolic hotspots using ADMETlab 2.0 .
Data Contradiction Analysis
Q. How should researchers address conflicting data on this compound’s cytotoxicity in primary vs. metastatic cell lines?
- Hypothesis-driven testing :
- Transcriptomic profiling : Compare gene expression (RNA-seq) in resistant vs. sensitive lines to identify efflux pumps (e.g., ABCB1) or detox enzymes .
- 3D spheroid models : Mimic tumor microenvironments to validate efficacy in metastatic-like conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
